molecular formula C17H17BrN4O2 B2697649 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide CAS No. 481056-01-3

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide

Katalognummer: B2697649
CAS-Nummer: 481056-01-3
Molekulargewicht: 389.253
InChI-Schlüssel: WMIFZXOIQNWDFB-MGAWDJABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide is a useful research compound. Its molecular formula is C17H17BrN4O2 and its molecular weight is 389.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Novel compounds, including benzo[1,2,4]triazoloazepine derivatives, have been synthesized and shown to exhibit antimicrobial activity against Gram-positive Staphylococcus aureus. These compounds inhibit DNA gyrase, suggesting a mechanism for their antibiotic activity (Zheng et al., 2021). Additionally, benzoxepine-1,2,3-triazole hybrids demonstrated antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli, indicating the effectiveness of these hybrids towards Gram-negative species. These hybrids also showed cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).

Anticancer Applications

The synthesis of polycyclic compounds has been explored for their potential as anticancer agents. For instance, the creation of tetracyclic ketones and derivatives from tricyclic 5,11‐dihydrodibenz[b,e][1,4] oxazepines highlighted innovative approaches to developing new molecular structures with possible anticancer activities (Petigara & Yale, 1971).

Synthesis and Pharmacological Evaluation

Research has also focused on the synthesis of new heterocyclic compounds derived from existing structures to evaluate their pharmacological properties. For example, the synthesis of 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives explored the anticonvulsant activity, revealing certain compounds with significant protective indexes, suggesting potential for future development as anticonvulsant drugs (Piao et al., 2012).

Novel Synthetic Pathways

Innovative synthetic methodologies have been developed to create complex heterocyclic structures. For instance, the intramolecular copper(I)-catalyzed 1,3-dipolar cycloaddition of azido-alkynes has been utilized to synthesize triazolo-benzoxazepine derivatives, further evaluated for their antibacterial and antifungal activities (Chandrasekhar et al., 2011).

Eigenschaften

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2.BrH/c18-10-13(8-12-5-6-14-15(9-12)23-11-22-14)17-20-19-16-4-2-1-3-7-21(16)17;/h5-6,8-9H,1-4,7,11H2;1H/b13-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIFZXOIQNWDFB-MGAWDJABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=CC3=CC4=C(C=C3)OCO4)C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(N2CC1)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.